The synthesis of BMS-903452 involves several key steps that utilize standard organic chemistry techniques. The compound's structure includes a pyridone moiety linked to a piperidine group, which is crucial for its biological activity. Specific methodologies employed in its synthesis include:
The detailed synthetic route has been documented, emphasizing the efficiency and yield of each step in producing BMS-903452 .
BMS-903452 has a complex molecular structure characterized by the following components:
The three-dimensional structure can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms and potential interaction sites with the G protein-coupled receptor 119 .
BMS-903452 undergoes several chemical reactions that are relevant to its function as a GPR119 agonist:
These reactions underscore BMS-903452's mechanism in modulating glucose homeostasis .
The mechanism of action for BMS-903452 primarily involves its interaction with the GPR119 receptor located on pancreatic beta cells and intestinal L cells:
This dual action contributes to improved glycemic control in diabetic models .
BMS-903452 is primarily explored for its potential applications in treating type 2 diabetes due to its ability to enhance insulin secretion and improve glycemic control. Its role as a GPR119 agonist positions it as a promising candidate for further clinical development aimed at providing new therapeutic options for patients with metabolic disorders.
Research continues into optimizing its efficacy and safety profile while exploring additional applications within metabolic disease management .
BMS-903452 (CAS 1339944-47-6) is a synthetic small molecule with the molecular formula C₂₁H₁₉Cl₂FN₄O₄S and a molecular weight of 513.37 g/mol [1] [8]. Its systematic IUPAC name is:5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one [2] [8]. The structure features a central pyridin-2-one ring linked to a chloropyrimidine group via a piperidinyloxy spacer, with a fluorophenylsulfonyl moiety at the N1 position. This architecture positions it within the pyridone class of GPR119 agonists. Key structural elements include:
Table 1: Molecular Identity of BMS-903452
Property | Value |
---|---|
CAS Registry Number | 1339944-47-6 |
Molecular Formula | C₂₁H₁₉Cl₂FN₄O₄S |
Molecular Weight (g/mol) | 513.37 |
IUPAC Name | 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one |
BMS-903452 exhibits low aqueous solubility but is readily soluble in dimethyl sulfoxide (DMSO), making it suitable for in vitro assays formulated in this solvent [2] [8]. Stability studies indicate it remains viable for >2 years when stored as a solid powder at -20°C, while stock solutions in DMSO maintain integrity for 6 months under the same conditions [2] [8]. The compound shows no significant degradation under ambient shipping conditions, supporting its handling as a non-hazardous chemical [2]. Though explicit data on crystalline vs. amorphous forms is limited in the search results, its synthetic derivatives typically crystallize as stable solids, a property inferred from related pyridone-based agonists [6].
Table 2: Physicochemical Profile of BMS-903452
Property | Characteristics |
---|---|
Solubility | Soluble in DMSO (10 mg/mL, 19.48 mM); insoluble in water |
Storage Stability | Solid powder: >2 years at -20°C; DMSO stock: 6 months at -80°C or -20°C |
Appearance | Solid powder |
Hydrogen Bond Acceptors | 8 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 5 |
The synthesis of BMS-903452 exemplifies strategic coupling reactions central to pyridone-based GPR119 agonists. As disclosed by Wacker et al. [2] [7], the route employs:
Table 3: Synthetic Approaches for Pyridone-Based GPR119 Agonists
Synthetic Step | Reaction Type | Purpose | Optimization Insight |
---|---|---|---|
Pyrimidine-piperidine coupling | Suzuki-Miyaura | Forms "head-spacer" unit | Chlorine atoms facilitate oxidative addition |
Piperidine-pyridone conjugation | Nucleophilic substitution | Attaches spacer to core | Ether linkage balances rigidity and flexibility |
N1-functionalization | Ullmann coupling | Adds sulfonylphenyl tail | Mesyl group enhances solubility and potency |
Bioisosteric replacement has been pivotal in evolving GPR119 agonists. Thienopyrimidine derivatives, explored as BMS-903452 analogs, replace the pyridone core with a thieno[3,2-d]pyrimidine scaffold—retaining planar geometry and hydrogen-bonding capacity while improving metabolic resistance [6]. Key design principles include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7